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Compound of Interest

Compound Name: BMS-986202

Cat. No.: B8144625

Unraveling the Kinase Selectivity Profile of BMS-
986202

BMS-986202, a clinical-stage therapeutic candidate, demonstrates high potency and
remarkable selectivity as an allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By binding to the
regulatory pseudokinase (JH2) domain, BMS-986202 effectively modulates TYK2 activity, a key
player in the signaling pathways of several pro-inflammatory cytokines. This unique mechanism
of action confers a highly selective inhibition profile, particularly distinguishing it from other
members of the Janus kinase (JAK) family.

Extensive cross-reactivity studies have been conducted to assess the interaction of BMS-
986202 with a broad range of kinases, ensuring a comprehensive understanding of its off-
target profile. These investigations are crucial for predicting potential side effects and
confirming the specificity of the drug candidate.

Comparative Analysis of Kinase Inhibition

Biochemical assays reveal that BMS-986202 is a potent inhibitor of TYK2, with a half-maximal
inhibitory concentration (IC50) of 0.19 nM and a binding affinity (Ki) of 0.02 nM.[1][2] In
contrast, its activity against other kinases, including other members of the JAK family, is
significantly lower, highlighting its exceptional selectivity. While comprehensive kinome scan
data from the primary publication remains to be fully disclosed, available information indicates a
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clean off-target profile. Notably, BMS-986202 exhibits weak inhibition of the metabolic enzyme
Cytochrome P450 2C19 (CYP2C19), with an IC50 value of 14 pM.[1][2]

Target IC50 (nM) Ki (nM) Notes
TYK2 0.19 0.02 Primary Target
Weak inhibition
CYP2C19 14,000
observed.
Data not publicly Comprehensive
available in full detail. kinome scan data is
] "Remarkably selective pending public release
Other Kinases i -
over other kinases of supplementary
including Jak family materials from the
members."[1] primary publication.

Experimental Methodologies

The assessment of BMS-986202's kinase selectivity involves a suite of robust in vitro assays
designed to quantify its inhibitory activity against a wide array of kinases. The following
protocols are representative of the methodologies typically employed in such studies.

KINOMEscan™ Kinase Inhibition Assay

This competition binding assay is a standard method for profiling the selectivity of kinase
inhibitors.

Experimental Protocol:

o Assay Principle: The assay measures the ability of a test compound (BMS-986202) to
compete with an immobilized, active-site directed ligand for binding to a panel of DNA-
tagged kinases.

e Procedure:

o Adiverse panel of recombinant kinases is individually tested.
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o Each kinase is incubated with the immobilized ligand and a range of concentrations of
BMS-986202.

o The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR
(QPCR) of the DNA tag.

o Areduction in the amount of bound kinase in the presence of BMS-986202 indicates
inhibition.

o Data Analysis: The results are typically expressed as the percentage of kinase activity
remaining compared to a vehicle control. IC50 values are then calculated from the dose-
response curves.

TYK2 JH2 Binding Assay

To determine the direct binding affinity of BMS-986202 to its specific target domain, a direct
binding assay is employed.

Experimental Protocol:

e Assay Principle: This assay quantifies the direct interaction between BMS-986202 and the
isolated TYK2 JH2 pseudokinase domain. A common method is a fluorescence polarization
(FP) assay.

e Procedure:

o Recombinant human TYK2 JH2 protein is incubated with a fluorescently labeled probe that
binds to the allosteric site.

o Increasing concentrations of BMS-986202 are added to compete with the fluorescent
probe.

o The change in fluorescence polarization is measured. A decrease in polarization indicates
displacement of the probe by BMS-986202.

o Data Analysis: The data is used to calculate the binding affinity (Ki) of BMS-986202 for the
TYK2 JH2 domain.
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Cellular Kinase Phosphorylation Assays (e.g.,
AlphaLISA® SureFire®)

To assess the functional consequence of TYK2 inhibition in a cellular context, assays that
measure the phosphorylation of downstream signaling proteins are utilized.

Experimental Protocol:

e Assay Principle: This is a sandwich immunoassay to detect the phosphorylation of a specific
substrate of TYK2 (e.g., STAT proteins) in cell lysates.

e Procedure:

o Cells expressing the target pathway are stimulated with a relevant cytokine (e.g., IL-23 or
IFNQ) in the presence of varying concentrations of BMS-986202.

o Following stimulation, the cells are lysed.

o The cell lysate is incubated with two specific antibodies: one that captures the total target
protein and another that detects the phosphorylated form. These antibodies are coupled to
donor and acceptor beads.

o In the presence of the phosphorylated target, the beads are brought into proximity,
generating a chemiluminescent signal.

o Data Analysis: The signal intensity is proportional to the amount of phosphorylated protein.
IC50 values are determined by plotting the signal against the concentration of BMS-986202.

Visualizing the Scientific Approach

To better illustrate the methodologies and concepts discussed, the following diagrams are
provided.
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Caption: KINOMEscan™ workflow for assessing kinase selectivity.
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Caption: Allosteric inhibition of the TYK2 signaling pathway by BMS-986202.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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kinases]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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